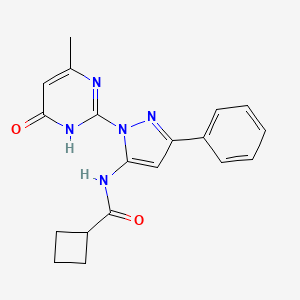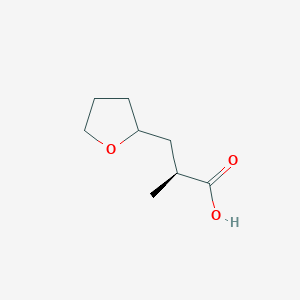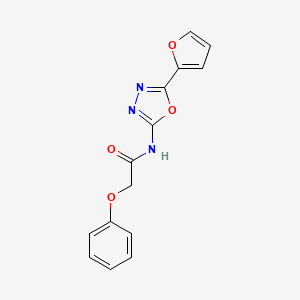
Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . It has a nitrophenyl group, a thioxo group, and a carboxylate ester group attached to the quinazoline core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group could impact its solubility in different solvents .科学的研究の応用
Synthesis and Characterization
Research has shown that the reaction of specific amino-substituted heterocycles with carbonyl compounds and nitrous acid results in the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, and cinnolines, indicating a pathway for generating complex quinazoline derivatives (Zinchenko et al., 2009).
Another study highlighted the synthesis of mono- and dinuclear Ni(II) complexes from quinazoline-type ligands, demonstrating the potential of quinazoline derivatives in forming complex metal-organic frameworks, which could have applications in catalysis or as materials (Chai et al., 2017).
Potential Biological Activities
A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Rajasekaran et al., 2013).
Antimalarial activity was explored in a study on tebuquine and related quinoline derivatives, finding correlations between structural features and antimalarial potency. This research suggests that modifications to the quinazoline structure could yield compounds with significant therapeutic potential against malaria (Werbel et al., 1986).
Chemical Properties and Reactions
- The reduction of various nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst was demonstrated, showcasing a method for the functional modification of quinazoline derivatives that could be applied in the synthesis of new compounds with potential applications in drug development and materials science (Watanabe et al., 1984).
将来の方向性
特性
CAS番号 |
422275-30-7 |
|---|---|
製品名 |
Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C16H12N4O5S |
分子量 |
372.36 |
IUPAC名 |
methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |
InChIキー |
XWWMSFVNLQJSNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



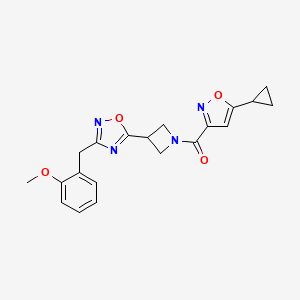
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)
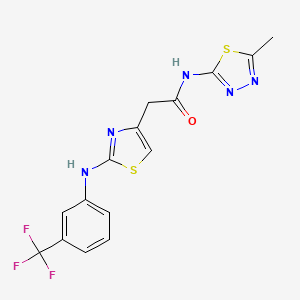
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
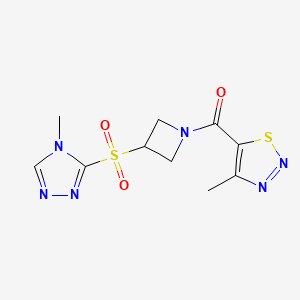
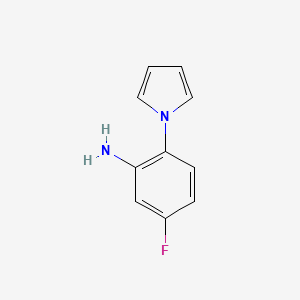
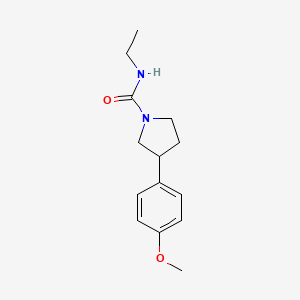
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
